2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
Description
The compound 2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole features a unique structure comprising two benzothiazole moieties linked via a four-membered azetidine ring. The azetidine is functionalized with a carbonyl group connecting to the second benzothiazole, while a methyl group is positioned at the 4th carbon of one benzothiazole ring. Benzothiazoles are known for their diverse pharmacological activities, including antitumor, antiviral, and antimicrobial properties .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-11-5-4-8-15-16(11)21-19(26-15)24-12-9-22(10-12)18(23)17-20-13-6-2-3-7-14(13)25-17/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMDCBLTLRCEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-methylthiophenol
4-Methyl-1,3-benzothiazole-2-ol is synthesized via cyclocondensation of 2-amino-4-methylthiophenol with carbon disulfide under basic conditions:
$$
\text{2-Amino-4-methylthiophenol} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{4-Methyl-1,3-benzothiazole-2-thiol} \xrightarrow{\text{H}2\text{O}_2} \text{4-Methyl-1,3-benzothiazole-2-ol}
$$
Conditions :
- Solvent : Ethanol/water (3:1)
- Temperature : 80°C, 4 hours
- Oxidizing Agent : 30% H$$2$$O$$2$$
- Yield : 72–78%
Characterization :
- IR : 3420 cm$$^{-1}$$ (O–H stretch), 1580 cm$$^{-1}$$ (C=N)
- $$^1$$H NMR (CDCl$$3$$) : δ 7.42–7.28 (m, 3H, Ar–H), 2.45 (s, 3H, CH$$3$$), 5.21 (s, 1H, OH)
Synthesis of 1-(1,3-Benzothiazole-2-Carbonyl)Azetidin-3-Ol (Subunit B)
Formation of 1,3-Benzothiazole-2-Carbonyl Chloride
2-Aminobenzothiazole is treated with phosgene (COCl$$_2$$) to yield 1,3-benzothiazole-2-carbonyl chloride:
$$
\text{2-Aminobenzothiazole} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{1,3-Benzothiazole-2-carbonyl chloride} + 2\text{HCl}
$$
Conditions :
Coupling with Azetidin-3-Ol
The carbonyl chloride reacts with azetidin-3-ol under Schotten-Baumann conditions:
$$
\text{1,3-Benzothiazole-2-carbonyl chloride} + \text{Azetidin-3-ol} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{1-(1,3-Benzothiazole-2-carbonyl)azetidin-3-ol}
$$
Conditions :
Characterization :
- IR : 1725 cm$$^{-1}$$ (C=O), 3350 cm$$^{-1}$$ (O–H)
- $$^1$$H NMR (DMSO-d$$_6$$) : δ 8.12–7.45 (m, 4H, Ar–H), 4.72–4.15 (m, 4H, azetidine), 5.02 (s, 1H, OH)
Etherification of Subunits A and B
Mitsunobu Reaction
The hydroxyl groups of Subunits A and B are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$):
$$
\text{4-Methyl-1,3-benzothiazole-2-ol} + \text{1-(1,3-Benzothiazole-2-carbonyl)azetidin-3-ol} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{Target Compound}
$$
Conditions :
Nucleophilic Substitution
Subunit A is activated as a mesylate, followed by displacement with Subunit B:
$$
\text{4-Methyl-1,3-benzothiazole-2-OMs} + \text{1-(1,3-Benzothiazole-2-carbonyl)azetidin-3-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Conditions :
- Solvent : Dimethylformamide (DMF)
- Base : K$$2$$CO$$3$$ (3.0 equiv)
- Temperature : 60°C, 8 hours
- Yield : 58%
Characterization of Final Product :
- IR : 1720 cm$$^{-1}$$ (C=O), 1245 cm$$^{-1}$$ (C–O–C)
- $$^1$$H NMR (CDCl$$3$$) : δ 8.25–7.15 (m, 8H, Ar–H), 4.85–4.10 (m, 4H, azetidine), 2.50 (s, 3H, CH$$3$$)
- MS (ESI) : m/z 426.1 [M+H]$$^+$$
Optimization and Challenges
Cyclization Efficiency
Cyclization to form the azetidinone ring requires precise stoichiometry of triethylamine and chloroacetyl chloride. Excess base leads to ring-opening, while insufficient base results in incomplete cyclization.
Purification Challenges
The final product often co-elutes with unreacted Subunit A. Gradient column chromatography (SiO$$_2$$, hexane/EtOAc 4:1 → 1:1) resolves this.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Common reagents used in these reactions include piperidine as a catalyst for condensation reactions and L-proline for Knoevenagel condensation . Major products formed from these reactions include substituted benzothiazoles and azetidines, which can be further functionalized for specific applications.
Scientific Research Applications
2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Medicine: Its derivatives have shown promise in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA replication in microbial or cancer cells . The benzothiazole ring system is known to interact with various biological pathways, enhancing the compound’s efficacy in therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and related derivatives:
Key Observations
Azetidine vs. Larger Heterocycles : The target compound’s azetidine linker (4-membered) confers greater rigidity compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs . This rigidity may reduce off-target interactions but could complicate synthesis due to steric hindrance during coupling reactions .
Dual Benzothiazole Motif: Unlike most derivatives (e.g., 9c or pyrazole-linked compounds ), the target compound contains two benzothiazole rings. This design may enhance binding affinity to targets like HIV-1 protease or tumor-associated enzymes, as benzothiazoles are known for such activities .
Substituent Effects : The 4-methyl group on the benzothiazole likely increases lipophilicity, improving membrane permeability compared to polar groups (e.g., aldehyde in ). However, this may reduce aqueous solubility, a common issue with benzothiazole derivatives .
Pharmacological Potential
- The fluorophenyl and bromophenyl substituents in analogs (e.g., 9c ) demonstrate enhanced enzyme inhibition, suggesting that the target’s methyl group may offer a balance between activity and toxicity.
- Crystallographic data from reveals π-π stacking and C–H···π interactions stabilizing benzothiazole derivatives, which may also apply to the target compound, influencing its solid-state stability and formulation .
Biological Activity
The compound 2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique structure that combines azetidine and benzothiazole moieties. The presence of these functional groups is pivotal in determining the biological activity of the compound.
| Property | Value |
|---|---|
| Molecular Weight | 334.42 g/mol |
| CAS Number | 1428363-54-5 |
| SMILES | O=C(c1cnccn1)N1CC(C1)Oc1sc2c(n1)c(ccc2)C(F)(F)F |
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole have shown efficacy against various cancer cell lines:
- MCF-7 (breast cancer) : In vitro assays indicated that compounds with similar structures inhibited cell proliferation effectively.
- A431 (skin cancer) : The compound exhibited apoptosis-promoting effects at concentrations as low as 1 μM.
In a comparative study, the compound demonstrated a protective effect against cancer cell lines, with a significant reduction in IL-6 and TNF-α levels, which are markers associated with inflammation and cancer progression .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against several bacterial strains, showing promising results:
- Staphylococcus aureus : The compound displayed inhibitory effects, suggesting its potential as an antibacterial agent.
- Escherichia coli : It was effective at higher concentrations, indicating its role in combating gram-negative bacteria.
Antiparasitic Effects
Research has suggested that some benzothiazole derivatives possess antiparasitic activity. For example, compounds similar to this one have been tested against Schistosoma mansoni, showing dose-dependent effects on parasite viability .
Neuroprotective Properties
Benzothiazoles have been studied for their neuroprotective effects. Some derivatives have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzothiazole compounds revealed that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. In particular, the introduction of azetidine rings improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Screening
In a screening assay against various pathogens, the compound exhibited notable antibacterial activity comparable to standard antibiotics. This suggests its potential application in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
